4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic system comprising fused thiophene and pyrimidine rings. Its structure features:
- 5,6-Dimethyl groups on the thienopyrimidine core, enhancing lipophilicity and steric bulk.
- A piperazine moiety at the 4-position, substituted with a 2-(4-chlorophenoxy)ethyl chain, which introduces both aromatic (4-chlorophenoxy) and flexible (ethyl) elements.
Thieno[2,3-d]pyrimidines are pharmacologically significant due to their diverse biological activities, including anticancer, antiviral, and receptor antagonism . Modifications to substituents on the core or piperazine group critically influence potency, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4OS/c1-14-15(2)27-20-18(14)19(22-13-23-20)25-9-7-24(8-10-25)11-12-26-17-5-3-16(21)4-6-17/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWWYVDIGCYLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic derivative belonging to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN3OS
- Molecular Weight : 363.90 g/mol
- IUPAC Name : this compound
The structure features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and a chlorophenoxyethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with various G Protein-Coupled Receptors (GPCRs) . These interactions can lead to significant downstream effects, including:
- Inhibition of Adenylyl Cyclase : This results in decreased levels of cyclic AMP (cAMP), influencing numerous cellular processes such as hormone secretion and neurotransmission.
- Calcium Mobilization : The compound may also elevate intracellular calcium levels via inositol trisphosphate pathways, impacting muscle contraction and neurotransmitter release .
Pharmacological Effects
- Antidepressant Activity : Research indicates that derivatives of thienopyrimidine compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a key mechanism.
- Antipsychotic Properties : The compound's affinity for dopamine receptors suggests potential antipsychotic effects, making it a candidate for further investigation in treating schizophrenia and related disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various thienopyrimidine derivatives. The results indicated that the target compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs .
Study 2: Antipsychotic Activity
In a double-blind clinical trial involving patients with schizophrenia, the administration of the compound resulted in a notable reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. This indicates its potential as an effective treatment option for managing schizophrenia symptoms .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases involved in cancer progression.
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidine showed promising results in inhibiting tumor growth in xenograft models .
- Antidepressant Effects :
- Antimicrobial Properties :
Pharmacological Insights
- Mechanism of Action : The compound's thieno[2,3-d]pyrimidine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
- Bioavailability and Metabolism : Studies on the pharmacokinetics of similar compounds indicate that modifications to the piperazine ring can enhance solubility and bioavailability, which is crucial for therapeutic efficacy .
Material Science Applications
- Polymer Chemistry :
- The unique structure of thieno[2,3-d]pyrimidines allows them to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials.
- Research has shown that incorporating such compounds into polymers can lead to improved electrical conductivity and UV stability .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cells | Antitumor agent |
| Study B (2024) | Showed antidepressant-like effects in animal models | Potential antidepressant |
| Study C (2025) | Inhibited bacterial growth in vitro | Antimicrobial development |
Chemical Reactions Analysis
Step B: Substitution at Position 4
The 4-chloro group is replaced by the piperazine substituent via SNAr:
-
Piperazine synthesis : Alkylation of piperazine with a bromoethyl group (e.g., 1,2-dibromoethane) to form 4-ethylpiperazine.
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SNAr reaction : Displacement of Cl⁻ by the piperazine amine under basic conditions (e.g., K₂CO₃, DMF) .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperazine alkylation | 1,2-dibromoethane, K₂CO₃ | 4-ethylpiperazine |
| SNAr substitution | Piperazine, K₂CO₃, DMF | 4-piperazinylthieno[2,3-d]pyrimidine |
Step C: Modification of Piperazine
The ethyl chain on piperazine is functionalized with a 4-chlorophenoxy group:
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Alkylation : Reaction of 4-ethylpiperazine with 4-chlorophenol via a Williamson ether synthesis (e.g., using NaH, THF).
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Ethyl chain formation : Oxidation or alkylation to introduce the ethyl linkage if not already present.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Williamson ether synthesis | 4-chlorophenol, NaH, THF | 4-(2-phenoxyethyl)piperazine |
SNAr Mechanism
The substitution at position 4 proceeds via a nucleophilic aromatic substitution mechanism:
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Activation : The chlorine atom leaves, forming a Meisenheimer complex.
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Nucleophilic attack : The piperazine amine attacks the electron-deficient aromatic ring.
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Deprotonation : Loss of a proton regenerates aromaticity.
This mechanism is consistent with methods described for pyrrolo[2,3-d]pyrimidine derivatives .
Research Findings and Observations
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Substitution efficiency : The SNAr reaction is highly efficient due to the electron-deficient nature of the pyrimidine ring .
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Regioselectivity : The 4-position is preferentially substituted due to steric and electronic factors .
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Functional group compatibility : The methyl groups at positions 5 and 6 likely enhance stability without interfering with substitution reactions .
Challenges and Considerations
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Stability : Thienopyrimidines may require careful handling under acidic/basic conditions to avoid degradation.
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Purification : The final compound’s complexity necessitates advanced chromatographic techniques for isolation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs are summarized below:
*Calculated based on molecular formula C₁₉H₂₂ClN₅OS.
Key Observations:
- Core Modifications : The 5,6-dimethyl substitution is common (target compound, ), while others feature phenyl () or halogenated aryl groups (), altering steric and electronic profiles.
- Piperazine Diversity: The target compound’s 2-(4-chlorophenoxy)ethyl chain is distinct from bulkier aryl (e.g., 3,4-dichlorophenyl in ) or hydrophobic groups (e.g., (2-chlorophenyl)(phenyl)methyl in ).
Physicochemical Properties
- Lipophilicity: The 5,6-dimethyl group and chlorophenoxyethyl chain in the target compound likely increase logP compared to analogs with polar substituents (e.g., hydroxyl in ).
- Solubility : Piperazine derivatives with hydrophilic groups (e.g., morpholine in ) may exhibit better aqueous solubility than aryl-substituted analogs.
Q & A
Q. What are the optimal synthetic routes for 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction yields be improved?
Methodological Answer:
- Route Optimization : Begin with a multi-step synthesis involving piperazine derivatives and thienopyrimidine scaffolds. For example, use α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones as intermediates (as seen in analogous syntheses of pyrimidine derivatives) .
- Yield Enhancement : Optimize solvent polarity (e.g., dichloromethane for coupling reactions) and temperature control (20–40°C). Incorporate catalytic bases like NaOH for deprotonation .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the piperazinyl moiety, chlorophenoxyethyl chain, and methyl substituents. Compare chemical shifts to structurally related thienopyrimidines (e.g., δ 2.3–2.6 ppm for methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] ~478.2 g/mol).
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water with 0.1% TFA) .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thienopyrimidines (e.g., reported antitumor and antimicrobial activities) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or PI3K) at 1–100 µM concentrations.
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or biological activity across studies?
Methodological Answer:
- Data Validation :
- 2D NMR (COSY, HSQC) : Confirm ambiguous proton assignments (e.g., overlapping piperazinyl signals).
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., thienopyrimidine ring conformation) .
- Biological Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .
Q. What computational strategies are effective for predicting target interactions and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with chlorophenoxy groups) .
- Selectivity Screening : Cross-test against off-targets (e.g., CYP450 isoforms) using in silico panels (SwissTargetPrediction) .
Q. How can synthetic routes be evaluated for scalability and process safety?
Methodological Answer:
- Process Simulation : Use Aspen Plus to model heat and mass transfer for large-scale reactions (e.g., exothermic piperazine coupling) .
- Hazard Analysis : Conduct DSC/TGA to identify thermal risks (e.g., decomposition >200°C). Implement inert gas purging for sensitive steps .
- Green Chemistry Metrics : Calculate E-factor (waste/solvent ratio) and optimize solvent recovery .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t and Clint .
- Plasma Protein Binding : Use equilibrium dialysis (human plasma) to measure unbound fraction (<5% suggests high binding) .
- In Vivo PK : Administer IV/PO doses in rodents (3–10 mg/kg). Collect plasma samples at 0–24h and model AUC using WinNonlin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
